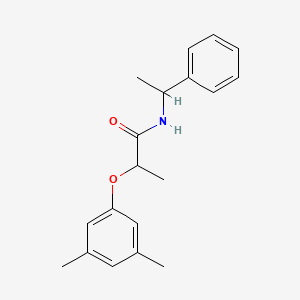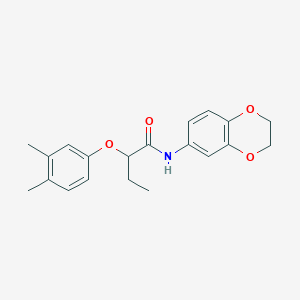![molecular formula C22H23N5O3 B4623233 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinazolinyl derivatives involves multiple steps, including aminolysis of activated acids and alkylation processes. For example, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been achieved through aminolysis of activated by thionyl chloride or carbonyldiimidazole and alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides (Berest et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinyl derivatives is determined using various analytical techniques, including (1)H, (13)C NMR, LC-MS, and EI-MS analysis. These techniques provide detailed information about the molecular configuration and the functional groups present, which are essential for understanding the compound's interaction with biological targets (Berest et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of quinazolinyl derivatives is influenced by their molecular structure. These compounds participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal for the synthesis of diverse derivatives with enhanced biological activities. The presence of functional groups such as acetamide and piperazine contributes to the compound's reactivity and its ability to undergo chemical modifications (Alagarsamy et al., 2012).
Physical Properties Analysis
The physical properties of quinazolinyl derivatives, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. These properties are determined by the compound's molecular structure and can be influenced by modifications to the chemical structure. Understanding the physical properties is essential for optimizing the compound's pharmaceutical formulation and delivery (Gendugov et al., 2021).
Chemical Properties Analysis
The chemical properties of quinazolinyl derivatives, including their acidity, basicity, and reactivity towards various reagents, play a significant role in their biological activity and interaction with biological targets. The chemical properties are influenced by the compound's functional groups and molecular structure, which determine its binding affinity and mechanism of action (Mehta et al., 2019).
Applications De Recherche Scientifique
Anxiosedative and Antidepressant Properties
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, among other quinazoline derivatives, has been studied for its potential psychotropic properties. Research indicates that some derivatives exhibit pronounced anxiolytic, antiphobic, and antidepressant activities, making them promising candidates for further investigation into their therapeutic uses in treating anxiety and depressive disorders. These findings suggest a potential application of these compounds in the development of new anxiolytic and antidepressant medications (Tyurenkov et al., 2013).
Antimicrobial Activity
Quinazolin-4-one derivatives, including N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have demonstrated that some derivatives possess significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents to combat infectious diseases (Raghavendra et al., 2008).
Stability Under Stressful Conditions
The stability of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide under various stressful conditions has been thoroughly investigated. Studies have shown that it is stable to UV radiation, high temperatures, and oxidants. However, it is susceptible to hydrolysis in alkaline environments. These findings are crucial for the formulation and storage of pharmaceutical substances containing this compound (Gendugov et al., 2021).
Antihistaminic and Anti-inflammatory Properties
Research into the biological activities of quinazolinone derivatives has identified compounds with significant H1-antihistaminic and anti-inflammatory properties. These compounds, by blocking histamine-induced responses and showing potent anti-inflammatory effects in vivo, present a promising avenue for the development of new therapeutic agents for treating allergic reactions and inflammation (Alagarsamy et al., 2012).
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-16(28)25-10-12-26(13-11-25)18-8-6-17(7-9-18)24-21(29)14-27-15-23-20-5-3-2-4-19(20)22(27)30/h2-9,15H,10-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLROKBYFENXDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B4623160.png)

![6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4623166.png)
![1-(2-chlorobenzyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4623173.png)
![2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4623179.png)
![1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4623193.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4623212.png)

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)
![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)
![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)